

Conformational Analysis of the 2-Azaspiro[4.4]nonane Ring System

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Compound of Interest

Compound Name: 2-Azaspiro[4.4]nonane

CAS No.: 175-94-0

Cat. No.: B093273

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Executive Summary

The **2-azaspiro[4.4]nonane** scaffold represents a privileged structural motif in modern drug discovery, offering a rigid, three-dimensional alternative to planar piperidines and pyrrolidines. [1] Its utility lies in its ability to vector substituents into defined regions of chemical space, enhancing selectivity for G-protein coupled receptors (GPCRs) and enzyme active sites. [1] This guide provides a comprehensive technical analysis of the scaffold's conformational landscape, detailing the interplay between ring puckering, nitrogen inversion, and the orthogonal constraints imposed by the spiro center. We present a validated workflow for characterizing these conformers, combining Density Functional Theory (DFT) with solution-phase NMR.

Structural Fundamentals

Geometry and Nomenclature

The **2-azaspiro[4.4]nonane** system consists of a pyrrolidine ring fused to a cyclopentane ring at a single quaternary carbon (C5). [1] Unlike fused bicyclic systems (e.g., octahydropyrrolo[3,4-c]pyrrole), the spiro linkage forces the two five-membered rings to be topologically orthogonal. [1]

- Spiro-Orthogonality: The mean planes of the pyrrolidine and cyclopentane rings are perpendicular (

).^[1] This geometric constraint is critical for scaffold hopping, as it disrupts the flatness of traditional aromatic linkers.

- Numbering: Standard IUPAC numbering assigns the spiro carbon as C5.^[1] The nitrogen atom is at position 2.
- Chirality: The spiro carbon (C5) is achiral in the unsubstituted parent system due to the symmetry of the cyclopentane ring.^[1] However, substitution on either ring (or the presence of a stable chiral nitrogen) desymmetrizes the molecule, creating axial chirality or stereogenic centers.^[1]

The Stereoelectronic Landscape

The conformational energy surface of **2-azaspiro[4.4]nonane** is dominated by three coupled variables:

- Pyrrolidine Ring Puckering: Pseudorotation between Envelope () and Twist () forms.^[1]
- Cyclopentane Ring Puckering: Similar pseudorotation, though energetically distinct due to the lack of a heteroatom.
- Nitrogen Inversion: The pyramidal inversion of the secondary amine (or tertiary if substituted).^[1]

Conformational Analysis: Mechanisms & Energetics^[1]

Ring Puckering and Pseudorotation

Five-membered rings are never planar.^[1] They undergo pseudorotation, a wave-like motion where the ring atoms move out of the mean plane to relieve torsional strain (Pitzer strain) and angle strain (Baeyer strain).^[1]

The Pyrrolidine Ring

The pyrrolidine ring prefers conformations that maximize the staggering of adjacent substituents and minimize eclipsing interactions.

- Preferred Conformers: The Envelope () and Twist () forms are the local minima.^[1]
- Cremer-Pople Parameters: The conformation is mathematically described by the puckering amplitude () and the phase angle ().^[1]
 - Twist (): Often the global minimum for N-substituted pyrrolidines.^[1]
 - Envelope (): Transition states or shallow minima depending on substitution.
- Case Study Data: Crystallographic analysis of spiro-derivatives often reveals a Twist () conformation for the pyrrolidine ring (e.g., ,) and an Envelope () conformation for the carbocyclic ring ().^[1]

The Cyclopentane Ring

The carbocyclic ring in the spiro[4.4]nonane system generally adopts an Envelope () or Half-Chair ()

) conformation.[1] The spiro-fusion restricts the "flap" movement at C5, often forcing the puckering to propagate through the distal carbons.

Nitrogen Inversion

The nitrogen atom in **2-azaspiro[4.4]nonane** undergoes pyramidal inversion, interconverting the lone pair from one face of the ring to the other.[1]

- Energy Barrier: The inversion barrier is estimated at 8–10 kcal/mol (33–42 kJ/mol). This is sufficiently low to allow rapid interconversion at room temperature (

), meaning the N-substituent rapidly samples both axial and equatorial-like orientations unless constrained by a bulky group or salt formation.[1]

- Coupling to Puckering: Nitrogen inversion is not independent; it is coupled to the ring puckering. The "pseudo-equatorial" orientation of an N-substituent is generally lower in energy (

kcal/mol) than the "pseudo-axial" orientation due to 1,3-diaxial-like steric interactions.[1]

The "Spiro-Constraint" Effect

The spiro center acts as a "conformation anchor." While it does not lock the rings into a single pucker, it restricts the phase of pseudorotation. The steric bulk of the orthogonal ring creates a barrier to certain envelope forms where the spiro-carbon would be the flap, as this would increase steric clash between the rings.

Experimental & Computational Workflow

To rigorously define the active conformation of a **2-azaspiro[4.4]nonane** derivative, we recommend the following "Self-Validating" protocol.

Protocol: Integrated Conformational Search[1]

Step 1: Computational Sampling (In Silico)

- Force Field Search: Use OPLS4 or MMFF94s with Monte Carlo (MC) sampling to generate an initial ensemble.[1] Set the energy window to 10 kcal/mol to capture high-energy transition states.

- QM Optimization: Re-optimize all unique conformers within 5 kcal/mol of the global minimum using DFT.
 - Recommended Level: B3LYP-D3(BJ)/6-31G(d,p) (includes dispersion corrections).[1]
 - Solvent Model: CPCM or SMD (match your NMR solvent, e.g.,
or
).[1]
- Frequency Calculation: Confirm minima (zero imaginary frequencies) and calculate Gibbs Free Energy (

).

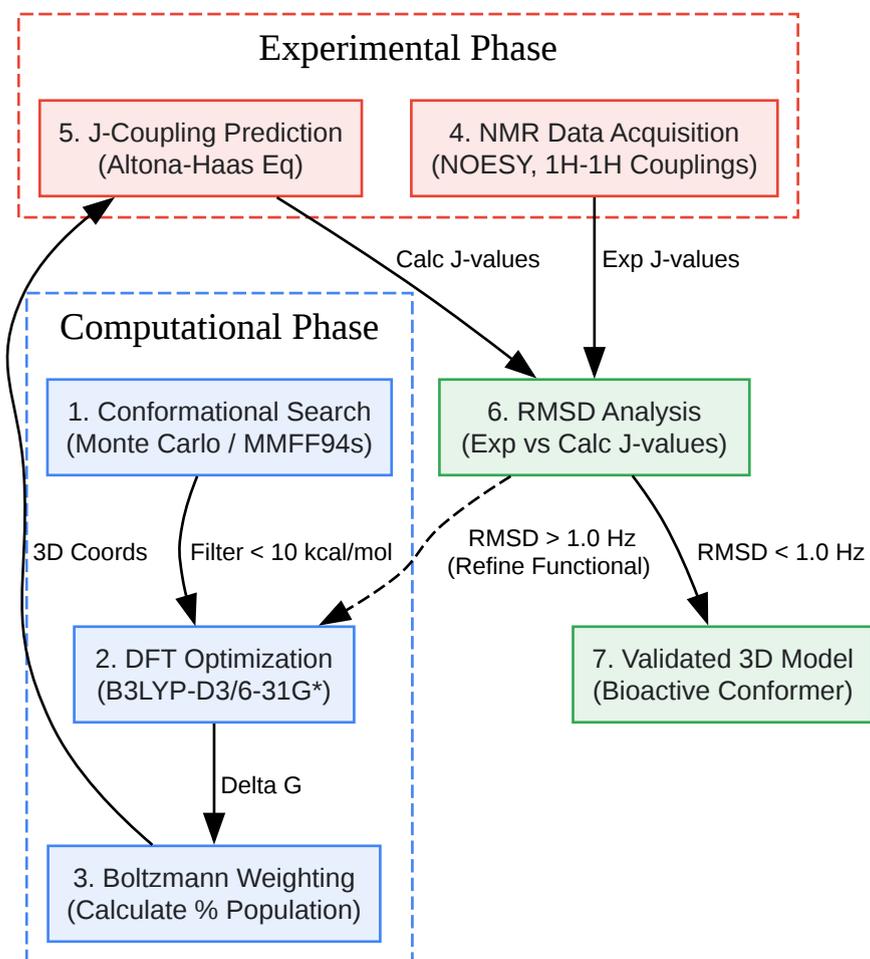
Step 2: NMR Validation (In Solution)

- NOE/ROE Spectroscopy: Measure NOE buildups between the N-substituent and the carbocyclic ring protons.
 - Diagnostic: Strong NOE to the distal cyclopentane protons indicates a specific N-invertmer/pucker combination.[1]
- J-Coupling Analysis (

): Extract vicinal coupling constants for the pyrrolidine ring protons.
 - Karplus Analysis: Compare experimental

values with those predicted from the DFT structures (using the Altona-Haas equation). A RMSD < 1.0 Hz confirms the model.[1]

Visualization of Workflow



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Caption: Integrated workflow for determining the solution-phase conformation of spiro-pyrrolidines.

Quantitative Data Summary

The following table summarizes the key structural parameters for the **2-azaspiro[4.4]nonane** core, derived from aggregated crystallographic and computational data.

Parameter	Typical Value / Range	Significance
N-Inversion Barrier	8.0 – 10.0 kcal/mol	Rapid inversion at RT; N-substituent is dynamic.
Pyrrolidine Pucker ()	0.38 – 0.42 Å	Indicates significant deviation from planarity.[1]
Pyrrolidine Phase ()	Variable (often Twist)	Highly sensitive to substitution pattern.[1]
Spiro Angle ()	90° (Orthogonal)	Vectors substituents into distinct 3D quadrants.[1]
C-N Bond Length	1.46 – 1.47 Å	Standard amine bond length.
Inter-Ring Angle	~109.5° (at C5)	Tetrahedral geometry maintained at spiro center.[1]

Applications in Drug Discovery[1] Scaffold Hopping & IP Generation

The **2-azaspiro[4.4]nonane** system is frequently used to replace 4-substituted piperidines or 3-substituted pyrrolidines.[1]

- Benefit: The spiro-cycle adds bulk and rigidity without significantly increasing lipophilicity (logP) compared to a gem-dimethyl group, but with greater structural definition.[1]
- Case Study: In the development of NK1 antagonists, replacing a piperidine core with a spiro-system locked the pharmacophores into a bioactive orientation, improving potency by 10-fold while securing novel intellectual property.

GPCR Ligand Design

For GPCRs, the orthogonal vectors of the spiro-system allow for the simultaneous exploration of a deep binding pocket (via the N-substituent) and a solvent-exposed rim (via the carbocyclic

ring).[1]

- Mechanism: The rigid spiro-core reduces the entropic penalty of binding (), as the ligand is pre-organized into a shape complementary to the receptor.[1]

Synthesis Implications

The conformation of the spiro-ring system directly influences synthetic outcomes, particularly in diastereoselective reactions.

- Reagent Approach: When functionalizing the carbocyclic ring (e.g., ketone reduction), reagents will approach from the face anti to the bulky pyrrolidine nitrogen substituent (steric control).[1]
- Stereochemical Relay: If the pyrrolidine ring contains a chiral center (e.g., from a proline precursor), the rigid spiro-framework effectively relays this stereochemical information to the other ring, often resulting in high diastereomeric excesses (de > 90%) in functionalization reactions.[1]

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